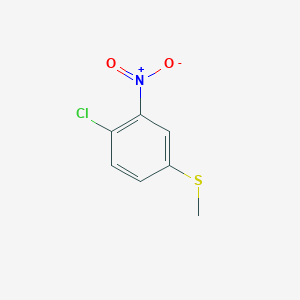

1-Chloro-4-(methylthio)-2-nitrobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-chloro-4-methylsulfanyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2S/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLRXTNPCRROEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061615 | |

| Record name | 1-Chloro-4-(methylthio)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-36-6 | |

| Record name | 1-Chloro-4-(methylthio)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-(methylthio)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(methylthio)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-4-(methylthio)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(methylthio)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Chloro 4 Methylthio 2 Nitrobenzene

Direct Synthesis Approaches

Direct synthesis of 1-chloro-4-(methylthio)-2-nitrobenzene in a single step is not a widely documented or conventional method. The challenge lies in the simultaneous and regioselective introduction of three different substituents onto the benzene (B151609) ring. Such an approach would require a highly specific and complex catalytic system that is not commonly available or economically viable for industrial-scale production. Therefore, the focus of synthetic chemistry has been on more controlled and predictable multi-step routes.

Multi-step Synthesis Routes

Multi-step syntheses are the cornerstone for the production of this compound. These routes offer the flexibility to introduce functional groups in a specific order, thereby ensuring the desired substitution pattern. The success of these syntheses hinges on the careful selection of precursors and the strategic use of derivatization, oxidation, reduction, and nitration reactions.

Precursor Identification and Derivatization Strategies

The selection of an appropriate starting material is critical in a multi-step synthesis. For this compound, common precursors include compounds that already possess one or two of the required functional groups in the correct orientation.

A prominent precursor is 4-chlorothiophenol. This compound can be methylated to form 4-chlorothioanisole (also known as 1-chloro-4-(methylthio)benzene), which then undergoes nitration to yield the final product. The methylation of 4-chlorothiophenol is a straightforward nucleophilic substitution reaction, typically carried out using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Another viable precursor is 1,4-dichlorobenzene. Through nucleophilic aromatic substitution, one of the chloro groups can be replaced by a methylthio group using sodium thiomethoxide. The resulting 4-chlorothioanisole is then subjected to nitration.

A potential, though less commonly cited, synthetic route involves the derivatization of 1-chloro-4-(chloromethyl)-2-nitrobenzene. In this proposed pathway, the chloromethyl group serves as a reactive handle for introducing the methylthio moiety. The reaction would likely proceed via a nucleophilic substitution mechanism, where a sulfur nucleophile, such as sodium thiomethoxide (NaSMe), displaces the chloride from the benzylic position. This reaction would be carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the substitution.

While plausible, this route's efficiency may be influenced by potential side reactions, such as elimination or reaction at other sites on the aromatic ring, depending on the reaction conditions.

Oxidation and Reduction Pathways in Synthetic Schemes

Oxidation and reduction reactions play a crucial role in the synthesis and further transformation of this compound.

The methylthio group (-SMe) is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (-S(O)Me) and sulfone (-S(O)₂Me). This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The degree of oxidation, whether to the sulfoxide or sulfone, can often be controlled by the choice of oxidant and the reaction conditions, such as temperature and stoichiometry. For instance, milder conditions tend to favor the formation of the sulfoxide, while more forcing conditions lead to the sulfone.

Conversely, the nitro group (-NO₂) is readily reduced to an amino group (-NH₂). This reduction is a fundamental transformation in aromatic chemistry and can be accomplished using a variety of reagents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., palladium on carbon, platinum oxide), or chemical reduction with metals in acidic media (e.g., iron, tin, or zinc in hydrochloric acid). The resulting 2-amino-1-chloro-4-(methylthio)benzene is a valuable intermediate for the synthesis of pharmaceuticals and dyes.

| Transformation | Functional Group Change | Typical Reagents |

| Oxidation | -SMe → -S(O)Me | Hydrogen Peroxide, m-CPBA |

| Oxidation | -SMe → -S(O)₂Me | Potassium Permanganate, Excess Hydrogen Peroxide |

| Reduction | -NO₂ → -NH₂ | H₂/Pd-C, Fe/HCl, Sn/HCl |

Nitration Reactions in Synthesis of Substituted Benzenes

Nitration is a key electrophilic aromatic substitution reaction for introducing a nitro group onto a benzene ring. In the synthesis of this compound from 4-chlorothioanisole, the nitration step is crucial for installing the final functional group.

The directing effects of the existing substituents on the aromatic ring determine the position of the incoming nitro group. The chloro group is an ortho-, para-director, while the methylthio group is also an ortho-, para-director. However, the methylthio group is a more activating group than the chloro group. Therefore, the nitration of 4-chlorothioanisole is expected to be directed primarily to the positions ortho to the methylthio group.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and the formation of undesired byproducts.

Novel Synthetic Methods

While traditional multi-step syntheses remain the workhorses for producing this compound, ongoing research explores novel and more efficient synthetic methodologies. These often focus on the development of new catalysts and reaction conditions to improve yields, reduce waste, and simplify procedures.

One area of interest is the use of transition metal-catalyzed cross-coupling reactions to form the C-S bond. These methods could potentially offer alternative routes to thioanisole derivatives from different starting materials.

Microwave-Assisted Synthesis Techniques for Halogenated Nitroaromatics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to a variety of organic transformations, including the synthesis of halogenated nitroaromatics and their derivatives. The underlying principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

In the context of synthesizing compounds structurally related to this compound, microwave irradiation has been shown to be highly effective. For instance, the synthesis of various biorelevant benzazoles and 3-nitroindoles has been significantly improved through microwave-assisted methods. nih.govnih.gov These reactions often proceed faster and with better yields than under traditional heating conditions. nih.gov

While a specific microwave-assisted synthesis protocol for this compound is not extensively detailed in the reviewed literature, the principles can be applied to its likely synthetic precursor, 1,2-dichloro-4-nitrobenzene. The nucleophilic aromatic substitution (SNAr) reaction of a dihalogenated nitroaromatic with a thiol source is a prime candidate for microwave acceleration. The reaction of 2-(4-bromo phenyl)-benzothiazole with various thiols, for example, has been successfully carried out using microwave irradiation in the presence of a copper catalyst, affording the desired thioether products in good to excellent yields within 25–35 minutes. rsc.org

The following table illustrates the potential advantages of microwave-assisted synthesis in related C-S cross-coupling reactions.

| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| CuI | K2CO3 | Acetonitrile (B52724) | 80 | 25-35 | Good to Excellent |

| XantPhos Pd-G3 | K2CO3 | DMF | 80 | - | Good to Excellent |

This data is based on the synthesis of related aryl thioethers and demonstrates the efficiency of microwave-assisted C-S coupling reactions. rsc.orgresearchgate.net

Catalysis in the Synthesis of this compound and Related Compounds

The formation of the carbon-sulfur (C-S) bond in this compound is a critical step that can be significantly influenced by catalysis. While the strong activation provided by the nitro group in the precursor molecule, 1,2-dichloro-4-nitrobenzene, can allow the nucleophilic aromatic substitution to proceed without a catalyst, the use of a catalyst can often lead to milder reaction conditions, improved yields, and greater selectivity.

The primary synthetic route to this compound involves the reaction of 1,2-dichloro-4-nitrobenzene with a methylthiolate source, such as sodium thiomethoxide. The nitro group, being a strong electron-withdrawing group, activates the halogen atom at the para position towards nucleophilic attack. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. quizlet.comchegg.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is a key feature of this reaction mechanism. ccspublishing.org.cn

Transition metal catalysis, particularly with copper and palladium, has been extensively studied for the formation of aryl thioethers. acsgcipr.org Copper-catalyzed C-S coupling reactions, often referred to as Ullmann-type reactions, have been a mainstay in organic synthesis. These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. acsgcipr.org For instance, copper iodide (CuI) has been employed as an effective catalyst for the C-S cross-coupling of aryl iodides with thiols. researchgate.net

More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its thioether equivalent, have become powerful methods for C-S bond formation. acsgcipr.org These reactions often utilize sophisticated phosphine ligands to facilitate the catalytic cycle. acsgcipr.org

In the context of synthesizing this compound, a catalyst can play a crucial role in enhancing the efficiency of the SNAr reaction. While the reaction can proceed thermally, the addition of a catalyst like potassium phosphate has been shown to facilitate the synthesis of non-symmetrical aryl thioethers from nitroarenes and thiols in good to excellent yields. ccspublishing.org.cn

The table below summarizes different catalytic systems used in the synthesis of aryl thioethers, which are analogous to the formation of this compound.

| Catalyst System | Reactants | Reaction Type | Key Features |

| Potassium Phosphate | Nitroarenes and Thiols | Nucleophilic Aromatic Substitution (SNAr) | Metal-free, mild conditions, good to excellent yields. ccspublishing.org.cn |

| Copper Iodide (CuI) | Aryl Halides and Thiols | C-S Cross-Coupling | Low-cost catalyst, effective for a variety of substrates. rsc.orgrsc.org |

| Palladium with Phosphine Ligands | Aryl Halides and Thiols | Buchwald-Hartwig type C-S Coupling | High efficiency, broad substrate scope, often requires specific ligands. acsgcipr.org |

| Graphene-supported Iron Complex | 4-bromo-2,6-difluoroaniline | Oxidation | Used in the synthesis of a related halogenated nitroaromatic. researchgate.net |

The choice of catalyst and reaction conditions is crucial for achieving a successful and efficient synthesis of this compound. The development of milder and more sustainable catalytic systems remains an active area of research in organic chemistry. acsgcipr.orgrsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying substituted benzene (B151609) derivatives like 1-Chloro-4-(methylthio)-2-nitrobenzene, providing a robust framework for predicting a wide array of molecular properties.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. DFT calculations are employed to perform geometry optimization, a process that systematically alters the molecule's geometry to find the minimum energy conformation. For this compound, this involves predicting bond lengths, bond angles, and dihedral angles between the benzene ring and its various substituents (the chloro, methylthio, and nitro groups). The resulting optimized structure provides a theoretical model of the molecule's shape, which can be compared with experimental data from techniques like X-ray crystallography if available.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound The following data is illustrative and represents typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 4.40 |

Charge Distribution and Molecular Electrostatic Potential (MESP) Mapping

DFT calculations can map the distribution of electron density across the this compound molecule. This is visualized through a Molecular Electrostatic Potential (MESP) map, which illustrates the electrostatic potential on the surface of the molecule. The MESP map uses a color scale to indicate regions of positive and negative potential, revealing sites that are susceptible to electrophilic or nucleophilic attack. For this compound, the MESP would likely show negative potential around the oxygen atoms of the nitro group and the sulfur atom of the methylthio group, indicating their nucleophilic character. Conversely, regions of positive potential might be found on the hydrogen atoms and near the carbon atoms of the benzene ring.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant charge asymmetry and delocalized electrons can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. DFT calculations can predict NLO properties such as the first-order hyperpolarizability (β). The presence of both electron-donating (methylthio) and electron-withdrawing (nitro and chloro) groups on the benzene ring of this compound suggests the potential for intramolecular charge transfer, a key factor for NLO activity. Theoretical calculations would quantify this potential and guide the design of new materials.

Thermodynamic Property Calculations

DFT can also be used to calculate various thermodynamic properties of this compound at different temperatures. These properties include enthalpy, entropy, and Gibbs free energy. Such calculations are valuable for predicting the spontaneity of reactions involving this compound and for understanding its stability under various conditions.

Table 2: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K The following data is illustrative and represents typical values obtained from DFT calculations.

| Property | Value |

|---|---|

| Enthalpy (kcal/mol) | -25.5 |

| Entropy (cal/mol·K) | 95.2 |

| Gibbs Free Energy (kcal/mol) | 15.8 |

Molecular Dynamics Simulations

A thorough review of scientific literature reveals a notable absence of specific molecular dynamics (MD) simulation studies focused exclusively on this compound. MD simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. For a particular compound like this compound, such simulations could provide profound insights into its dynamic behavior, conformational flexibility, and interactions with its environment at an atomic level.

The execution of a molecular dynamics simulation requires a well-defined force field, which is a set of parameters describing the potential energy of the system. nih.govresearchgate.net These parameters dictate the forces acting on each atom and are crucial for the accuracy of the simulation. nih.govresearchgate.net For novel small molecules such as this compound, a specific and validated force field would need to be developed. This process typically involves quantum mechanical calculations to determine accurate parameters for bond lengths, angles, dihedral angles, and partial atomic charges.

In a typical MD study of this compound, researchers would first define the initial positions of all atoms in a simulation box, which might also contain solvent molecules to mimic solution conditions. The forces on each atom would then be calculated using the force field, and Newton's equations of motion would be solved numerically to predict the new positions of the atoms after a very short time step. By repeating this process millions of times, a trajectory of the molecule's movement can be generated, revealing how it behaves over time.

Such simulations could elucidate several key properties of this compound:

Conformational Dynamics: Understanding the rotation around single bonds, such as the C-S and C-N bonds, and the flexibility of the entire molecule.

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other in a condensed phase, which can help in understanding its solid-state packing and bulk properties.

Solvation Effects: Investigating how the molecule interacts with different solvents, which is crucial for predicting its solubility and reactivity in various chemical environments.

Despite the potential insights that could be gained, dedicated research on the molecular dynamics of this compound has not been published. Consequently, there are no specific research findings or data tables to present on this topic. The development of a bespoke force field and subsequent MD simulations remain an area for future investigation.

Reactivity, Reaction Mechanisms, and Synthetic Utility

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for this compound, primarily due to the presence of the strongly electron-withdrawing nitro group. This reaction involves the replacement of a leaving group, in this case, the chloride ion, by a nucleophile. askfilo.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, which is highly dependent on the electronic landscape of the aromatic ring. libretexts.org

The feasibility and rate of SNAr reactions are critically dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. askfilo.comyoutube.com

In 1-Chloro-4-(methylthio)-2-nitrobenzene, the nitro group is positioned ortho to the chlorine atom. This arrangement is highly favorable for SNAr, as the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance. youtube.com This stabilization significantly lowers the activation energy of the reaction, making the chlorine atom susceptible to nucleophilic attack. askfilo.com

The methylthio group at the para position also influences reactivity. While it is generally considered an activating group in electrophilic reactions due to its ability to donate electron density via resonance, its effect in SNAr is more complex. However, the dominant activating effect for SNAr comes from the ortho-nitro group. The regioselectivity is clear: the nucleophile will attack the carbon atom bearing the chlorine, as this is the position activated by the ortho-nitro group.

| Substituent | Position Relative to Chlorine | Electronic Effect | Influence on SNAr Reactivity |

| Nitro (-NO₂) | Ortho (C2) | Strong Electron-Withdrawing | Strongly Activating; Stabilizes Meisenheimer complex |

| Methylthio (-SCH₃) | Para (C4) | Electron-Donating (Resonance) | Minor influence compared to the nitro group |

| Chlorine (-Cl) | - (C1) | Leaving Group | Displaced by the incoming nucleophile |

This table summarizes the influence of each substituent on the SNAr reactivity of this compound.

The mechanism for the SNAr reaction of this compound follows a well-established pathway:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bonded to the chlorine, which is electron-deficient due to the inductive and resonance effects of the ortho-nitro group. This step is typically the rate-determining step and leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The aromaticity of the ring is temporarily lost. libretexts.orgmsu.edu

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the nitro group. This resonance stabilization is key to the reaction's viability. libretexts.orgyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored as the chloride ion is expelled, resulting in the final substituted product. This step is generally fast. msu.edu

Electrophilic Aromatic Substitution (EAS) Reactions

In contrast to SNAr, Electrophilic Aromatic Substitution (EAS) reactions involve the attack of an electrophile on the electron-rich aromatic ring. The outcome of such reactions on this compound is determined by the combined directing effects of the three existing substituents. pearson.com

Each functional group directs incoming electrophiles to specific positions on the ring. These directing effects are a consequence of both inductive and resonance effects, which alter the electron density at the ortho, meta, and para positions. libretexts.orgorganicchemistrytutor.com

Methylthio Group (-SCH₃): This group is an ortho-, para-director and an activating group. It donates electron density to the ring, particularly at the positions ortho and para to it (C3 and C5).

Chloro Group (-Cl): Halogens are a unique class. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because of electron donation through resonance. pressbooks.pubquora.com The chloro group at C1 directs incoming electrophiles to the C2, C4, and C6 positions.

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. youtube.com It strongly withdraws electron density from the ring, especially from the ortho and para positions, leaving the meta positions (C4 and C6 relative to the nitro group) as the least deactivated sites for electrophilic attack. pressbooks.pub

When multiple substituents are present, their directing effects can be either synergistic (reinforcing) or competitive. pearson.comyoutube.com In this compound, the directing effects are competitive. The available positions for substitution are C3, C5, and C6.

| Substituent | Directing Effect | Positions Directed To |

| -SCH₃ (at C4) | Ortho, Para (Activating) | C3, C5 |

| -Cl (at C1) | Ortho, Para (Deactivating) | C6 (C2, C4 are occupied) |

| -NO₂ (at C2) | Meta (Deactivating) | C6 (C4 is occupied) |

This table outlines the competitive directing effects of the substituents on the aromatic ring.

Analyzing the competition:

The -SCH₃ group is the strongest activating group and strongly directs towards C3 and C5 .

The -Cl group directs towards C6 .

The -NO₂ group also directs towards C6 .

The most powerful activating group typically governs the regioselectivity of the reaction. youtube.com Therefore, the methylthio group will most likely direct the incoming electrophile to the C3 or C5 positions. Given that C3 is sterically less hindered than C5 (which is flanked by the methylthio and chloro groups), substitution at the C3 position is the most probable outcome. The positions C5 and C6 would likely yield minor products due to the deactivating nature of the nitro and chloro groups and potential steric hindrance.

Reduction Reactions of Nitro and Chloro Groups

The nitro and chloro groups on the aromatic ring can be reduced under various conditions. A key challenge in the synthetic application of this molecule is the chemoselective reduction of one group in the presence of the other. sci-hub.st

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. nih.gov A wide variety of reagents can accomplish this, including:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂). wikipedia.orglibretexts.org

Metals in Acid: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are commonly used. youtube.com

Reductive dechlorination (the replacement of a chlorine atom with hydrogen) can also occur, often under conditions of catalytic hydrogenation, especially at higher temperatures or pressures. google.com However, the nitro group is generally more readily reduced than the aryl chloride. kchem.org

Several methods have been developed for the chemoselective reduction of a nitro group while preserving a halogen substituent. Reagents such as hydrazine (B178648) hydrate (B1144303) in the presence of a Pd/C catalyst or an iron/calcium chloride system can selectively reduce the nitro group to an amine without significant dehalogenation. sci-hub.storganic-chemistry.org This selectivity is crucial for synthesizing halogenated anilines, which are valuable synthetic intermediates.

Oxidation Reactions of the Methylthio Group

The sulfur atom in the methylthio (-SCH₃) group of this compound is susceptible to oxidation, a common reaction for aryl sulfides. This process typically occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These oxidation reactions transform the electron-donating methylthio group into strongly electron-withdrawing sulfinyl and sulfonyl groups, which can significantly alter the compound's chemical properties and downstream reactivity.

The initial oxidation converts the sulfide (B99878) to 1-chloro-4-(methylsulfinyl)-2-nitrobenzene. This reaction can be achieved using a variety of oxidizing agents under controlled conditions. A second, more powerful oxidation step can then convert the sulfoxide to 1-chloro-4-(methylsulfonyl)-2-nitrobenzene. A key challenge in these syntheses is controlling the reaction to selectively produce the sulfoxide without over-oxidation to the sulfone.

Kinetic studies on analogous compounds, such as methyl 4-nitrophenyl sulfide, show that oxidations with reagents like dimethyldioxirane (B1199080) proceed via a concerted nucleophilic displacement mechanism. The rate and mechanism of such oxidations can be influenced by the solvent's polarity and hydrogen bond donating capacity. For instance, in polar aqueous solvent mixtures, the mechanism for sulfide oxidation can shift to a two-step process involving a betaine (B1666868) intermediate. rsc.org

The synthesis of related compounds, such as 2-nitro-4-methylsulfonyl benzoyl chloride, relies on the oxidation of a methylthio group to a methylsulfonyl group on a nitroaromatic core, demonstrating the industrial relevance of this transformation. google.com

Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation

| Oxidizing Agent | Typical Product | Reaction Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Often used with a catalyst (e.g., acid) |

| Meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometric control for selectivity |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild and selective for sulfoxide |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing agent, less selective |

Radical Reactions

While specific radical reactions involving this compound are not extensively documented, the reactivity of its constituent functional groups suggests several potential radical pathways. Both chloronitroaromatic and aryl sulfide moieties can participate in radical reactions under specific conditions, such as photolysis or in the presence of radical initiators.

Studies on chloronitrobenzenes indicate that UV photolysis in ether solvents can lead to the formation of phenyl alkoxy nitroxide radicals. rsc.org This process is initiated by the triplet-state nitrobenzene (B124822) abstracting a hydrogen atom from the solvent, followed by the addition of the resulting solvent radical to another nitrobenzene molecule. rsc.org Furthermore, the radical anions of halogenated nitrobenzenes can be generated; ortho-chlorinated derivatives, in particular, can be unstable and undergo dehalogenation where the chlorine is replaced by hydrogen. rsc.org

On the other hand, the aryl sulfide portion of the molecule can also engage in radical chemistry. Aryl sulfide radical cations, which can be generated photochemically, are known to undergo C–S bond cleavage. acs.org This fragmentation produces an arylthio radical and a corresponding cation. Additionally, visible light photoredox catalysis can facilitate the coupling of electron-rich arenes with aryl disulfides through a proposed radical-radical cross-coupling mechanism, highlighting the accessibility of arylthio radicals. beilstein-journals.org It is plausible that this compound could undergo similar C-S bond homolysis or participate in photocatalytic cycles, generating a 4-chloro-2-nitrophenylthio radical for subsequent reactions.

Synthetic Applications in Organic Chemistry

Chlorinated nitroaromatic compounds are valuable and versatile intermediates in the synthesis of a wide range of organic molecules. mdpi.comresearchgate.net Their utility stems from the ability to sequentially modify or substitute the functional groups on the aromatic ring.

This compound serves as a precursor in the multi-step synthesis of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. The nitro group can be reduced to an amine, the chloro group can be displaced via nucleophilic aromatic substitution (SNAr), and the methylthio group can be oxidized (as discussed in section 5.4) to sulfoxide or sulfone moieties. This array of possible transformations allows for the introduction of diverse functionalities.

The parent compound, 1-chloro-4-nitrobenzene, is a key intermediate in the production of numerous industrial chemicals, such as 4-chloroaniline, 4-nitrophenol, and dapsone (B1669823) (a pharmaceutical). nih.govnih.govhimedialabs.com The presence of the additional methylthio group in this compound provides an additional site for modification, expanding its potential as a building block for more complex and specialized target molecules. For example, the oxidation of the methylthio group to a sulfone, coupled with the reduction of the nitro group, would yield an aniline (B41778) derivative with a powerful electron-withdrawing group, a common structural motif in pharmacologically active compounds.

A significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds. The arrangement of functional groups on the ring makes it a suitable precursor for constructing fused ring systems, particularly those containing sulfur and nitrogen, such as phenothiazines.

Phenothiazines are an important class of heterocyclic compounds with a wide range of therapeutic applications, including antipsychotic and antihistaminic agents. semanticscholar.org The synthesis of substituted phenothiazines can be achieved through strategies that involve the Smiles rearrangement. One documented route involves the condensation of substituted 2-aminothiophenols with activated o-halonitrobenzenes. lookchem.com

In this context, this compound could be utilized in a multi-step synthesis. A typical sequence would involve the reduction of the nitro group to an amine, yielding 2-amino-1-chloro-4-(methylthio)benzene. This intermediate, or a derivative thereof, could then undergo intramolecular cyclization or intermolecular condensation with another aromatic component to form the tricyclic phenothiazine (B1677639) core. The substituents from the original molecule would thus be incorporated into the final heterocyclic structure, leading to the formation of substituted chlorophenothiazines. The synthesis of 7-chloro-2-nitrophenothiazine derivatives has been reported, underscoring the utility of chloronitroaromatic precursors in this field. jocpr.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Chloro-4-(methylsulfinyl)-2-nitrobenzene |

| 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene |

| 2-nitro-4-methylsulfonyl benzoyl chloride |

| Methyl 4-nitrophenyl sulfide |

| 1-chloro-4-nitrobenzene |

| 4-chloroaniline |

| 4-nitrophenol |

| Dapsone |

| 2-amino-1-chloro-4-(methylthio)benzene |

| Phenothiazine |

Environmental and Biological Research Aspects

Biological Activity and Mechanisms of Action

Enzyme Inhibition Studies

A comprehensive review of scientific literature and research databases reveals a notable absence of studies focused on the enzyme inhibition properties of 1-Chloro-4-(methylthio)-2-nitrobenzene. While related chlorinated nitroaromatic compounds have been investigated for their biological activities and interactions with enzymatic systems, specific data detailing the inhibitory effects of this compound on any particular enzyme or class of enzymes are not available in published research.

Consequently, there are no detailed findings, mechanisms of inhibition, or data tables to report regarding the direct interaction of this specific compound with enzymes. Future research would be necessary to explore this potential aspect of its biological profile.

Molecular Docking and Receptor Interaction

Similarly, there is no available research in the public domain concerning molecular docking or receptor interaction studies for this compound. Molecular docking simulations are critical in computational chemistry and drug discovery for predicting the binding orientation and affinity of a small molecule to a target protein or receptor.

Despite the utility of these methods for elucidating potential biological targets and mechanisms of action, such studies have not been reported for this compound. Therefore, information regarding its binding modes, interaction energies, or specific amino acid residue interactions with any biological receptor is currently unavailable. This area remains unexplored and presents an opportunity for future scientific investigation.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for the analysis of nitroaromatic compounds like 1-Chloro-4-(methylthio)-2-nitrobenzene.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of non-volatile or thermally sensitive compounds. A reverse-phase (RP) HPLC method has been established for the analysis of this compound, demonstrating its applicability for this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The method employs a straightforward mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com For applications requiring detection by mass spectrometry (LC-MS), the typical phosphoric acid is substituted with a volatile acid like formic acid to ensure compatibility with the MS interface. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis sielc.com

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid |

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile organic compounds. U.S. Environmental Protection Agency (EPA) Method 8091 provides standardized conditions for the determination of various nitroaromatics and is applicable to chloronitrobenzene compounds. epa.gov This method utilizes wide-bore, open-tubular capillary columns and sensitive detectors to achieve low detection limits. epa.gov

For compounds like this compound, which contain electronegative groups (nitro and chloro) and a sulfur atom, an Electron Capture Detector (ECD) is highly effective due to its sensitivity to such functional groups. epa.gov A Nitrogen-Phosphorus Detector (NPD) can also be employed as an alternative. epa.gov

Table 2: Recommended GC Conditions for Nitroaromatic Compound Analysis (Based on EPA Method 8091) epa.gov

| Parameter | Specification |

|---|---|

| Column Type | Wide-bore, open-tubular capillary column (e.g., DB-5 or equivalent) |

| Detectors | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) |

| Application | Detection of ppb concentrations in water and soil; ppm in waste samples |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the unambiguous identification and precise quantification of trace-level contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive identification by furnishing mass spectra of the separated compounds. It is a powerful tool for analyzing complex environmental samples for nitroaromatic compounds. researchgate.net In a study focused on nitrobenzenes and nitrochlorobenzenes in water, a GC-MS method was developed following dispersive liquid-liquid microextraction (DLLME). researchgate.net This approach demonstrated excellent linearity and precision, highlighting its reliability for quantitative analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for polar and less volatile compounds. The development of advanced interfaces like Atmospheric Pressure Chemical Ionization (APCI) has broadened its applicability. For instance, a highly sensitive LC-MS/MS method using an APCI source was developed for the trace analysis of a related compound, 3,4-difluoronitrobenzene. mdpi.com This method achieved a low limit of quantification (LOQ) and demonstrated high accuracy, making it a reliable tool for quality control in pharmaceutical ingredients. mdpi.com Under negative APCI conditions, nitroaromatic compounds can exhibit characteristic ion formations, including molecular radical anions ([M]•−) and substitution products ([M-X+O]−), which can be used for selective and sensitive quantification. mdpi.comresearchgate.net

Table 3: Performance Data for Hyphenated Techniques on Related Nitroaromatic Compounds

| Technique | Analyte Class | Linearity (Correlation Coefficient, R²) | Precision (Relative Standard Deviation, RSD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|---|

| DLLME-GC-MS | Nitrobenzenes & Nitrochlorobenzenes | 0.9915 - 1.0000 | 4.9% - 8.2% | Not Specified | researchgate.net |

| LC-APCI-MS/MS | 3,4-difluoronitrobenzene | Not Specified | 2.36% - 3.54% | 5 ng/mL (0.83 µg/g) | mdpi.com |

Sample Preparation and Extraction Methods

Effective sample preparation is essential to concentrate the analyte of interest and remove interfering components from the sample matrix. This step significantly improves the accuracy, precision, and sensitivity of the subsequent chromatographic analysis. For nitroaromatic compounds in environmental samples, microextraction techniques are particularly advantageous.

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, rapid, and efficient sample preparation technique that integrates sampling and preconcentration into a single step. researchgate.net It involves the use of a coated fiber that adsorbs analytes from a sample, which are then thermally desorbed directly into the injector of a gas chromatograph. researchgate.net

SPME is well-suited for the analysis of nitroaromatic compounds from aqueous samples. nih.govnih.gov The selection of the fiber coating is critical for efficient extraction and depends on the polarity and volatility of the target analytes. rsc.org For nitroaromatics, coatings such as polydimethylsiloxane (B3030410) (PDMS) are commonly used. researchgate.net The method can be optimized by adjusting parameters like extraction time and temperature to maximize analyte recovery. Research has shown that SPME can provide lower detection limits for nitroaromatic compounds compared to other microextraction techniques like single-drop microextraction (SDME). nih.govresearchgate.net

Table 4: Key Aspects of SPME for Nitroaromatic Compound Analysis

| Parameter/Feature | Description | Source |

|---|---|---|

| Principle | Solvent-free extraction and preconcentration using a coated fiber. | rsc.org |

| Common Fiber Coatings | Polydimethylsiloxane (PDMS) and other polymers suitable for varied polarities. | rsc.orgresearchgate.net |

| Coupling | Directly compatible with GC and HPLC for analysis. | researchgate.net |

| Advantages | Solvent-free, rapid, high sensitivity, with low detection limits (ng/L range). | nih.govnih.gov |

| Application | Analysis of nitroaromatic compounds in complex aqueous samples. | nih.gov |

Conclusion and Future Research Directions

Summary of Current Understanding

1-Chloro-4-(methylthio)-2-nitrobenzene is an organosulfur and nitroaromatic compound with the chemical formula C₇H₆ClNO₂S. epa.govchemnet.com The current body of knowledge identifies it primarily as a chemical intermediate, a building block used in the synthesis of more complex molecules. chemimpex.commdpi.com Its molecular structure, featuring a benzene (B151609) ring substituted with a chloro, a methylthio, and a nitro group, provides a unique combination of reactive sites. The electron-withdrawing nature of the nitro group significantly influences the compound's reactivity, particularly activating the chlorine atom for nucleophilic aromatic substitution. chegg.comlibretexts.org

The primary reactions associated with this compound involve transformations of its functional groups. The nitro group can be readily reduced to form an amino group, yielding an aniline (B41778) derivative which is a key precursor for various heterocyclic compounds. nih.govyoutube.com The chlorine atom is susceptible to displacement by a variety of nucleophiles, a classic reaction for nitro-activated aryl halides. organic-chemistry.orgbrainly.com Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can alter the electronic properties and reactivity of the molecule and may also act as a leaving group. nih.gov

While direct applications of this compound are not extensively documented, its utility is inferred from the importance of the molecules that can be synthesized from it. These potential derivatives, such as benzothiazoles and phenothiazines, are classes of compounds with significant and diverse applications in medicinal chemistry and materials science. jchemrev.comslideshare.netdtic.mil Therefore, the current understanding positions this compound as a versatile precursor whose value lies in its potential for transformation into a wide array of functionalized molecules.

Emerging Research Areas for this compound

Emerging research is likely to focus on leveraging the unique reactivity of this compound as a scaffold for creating novel chemical entities with specific functionalities. Key areas of investigation are expected to include its application in targeted synthesis and the development of new synthetic methodologies.

One significant area of emerging research is its use as a precursor for advanced therapeutic agents. The ability to form derivatives like benzothiazoles and phenothiazines opens the door to creating libraries of new compounds for drug discovery. jchemrev.comnih.govresearchgate.net Research is increasingly focused on developing derivatives with enhanced biological activity against a range of diseases, including cancer, microbial infections, and inflammatory conditions. ijper.orgresearchgate.net The field of medicinal chemistry is continuously searching for novel scaffolds, and organosulfur compounds are known for their diverse biological activities. nih.govresearchgate.net

Another promising research direction involves the development of chemo-selective reactions. Given the multiple reactive sites on the molecule, studies will likely explore catalysts and reaction conditions that allow for the selective transformation of one functional group while leaving the others intact. For instance, developing methods for the selective reduction of the nitro group without affecting the chloro or methylthio groups, or vice-versa, would significantly enhance its synthetic utility.

Furthermore, the application of nitroaromatic compounds in probing and treating tumor hypoxia is a rapidly advancing field. mdpi.com The nitro group can be bioreduced under hypoxic conditions (low oxygen), a characteristic of solid tumors. This property can be exploited to design hypoxia-activated prodrugs or fluorescent probes for tumor imaging. Research could therefore explore the potential of this compound and its derivatives in this context.

Potential for Novel Derivatives and Applications

The strategic placement of three distinct functional groups on the benzene ring gives this compound significant potential for the synthesis of a wide range of novel derivatives with diverse applications.

In Medicinal Chemistry: The primary potential lies in the synthesis of complex heterocyclic compounds.

Benzothiazole Derivatives: By reducing the nitro group to an amine, the resulting 2-chloro-5-(methylthio)aniline can serve as a precursor to benzothiazole scaffolds. Benzothiazoles are a "privileged structure" in medicinal chemistry, known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. jchemrev.comjchemrev.comijper.org

Phenothiazine (B1677639) Derivatives: Through nucleophilic substitution of the chlorine followed by intramolecular cyclization strategies, phenothiazine structures could be accessed. Phenothiazines are well-established pharmacophores, forming the core of drugs used as antipsychotics, antihistamines, and antiemetics. slideshare.netresearchgate.netunishivaji.ac.in Novel derivatives could be designed to modulate these activities or discover new therapeutic uses. researchgate.net

Other Heterocycles: The reactive nature of the compound allows for its use in synthesizing other complex molecules, such as quinolines or other fused heterocyclic systems, by carefully planned multi-step reaction sequences.

In Materials Science: While less explored, there is potential for this compound and its derivatives in materials science.

Dyes and Pigments: Nitroaromatic compounds have historically been used as intermediates in the synthesis of azo and sulfur dyes. mdpi.com The functional groups on this compound could be modified to create novel chromophores with specific coloristic properties.

Polymers and Specialty Chemicals: The molecule could be functionalized to create monomers for specialty polymers with enhanced thermal stability or specific electronic properties, leveraging the presence of the sulfur atom and the polar nitro group. chemimpex.com

The true potential of this compound lies in its versatility as a starting material. Future research into innovative synthetic routes and the biological evaluation of its derivatives is likely to uncover a host of new applications, solidifying its role as a valuable compound in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal HPLC conditions for separating 1-Chloro-4-(methylthio)-2-nitrobenzene from reaction byproducts?

- Methodological Answer : Use a reverse-phase Newcrom R1 column with low silanol activity to minimize peak tailing. Mobile phase: acetonitrile (MeCN)/water with 0.1% phosphoric acid for standard analysis. For MS compatibility, replace phosphoric acid with 0.1% formic acid. Adjust gradient elution to resolve impurities, with a flow rate of 1.0 mL/min and detection at 254 nm. For preparative isolation, scale column dimensions while maintaining particle size (3 µm for UPLC speed) .

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (RP, low silanol) |

| Mobile Phase | MeCN/water + 0.1% H₃PO₄ or HCOOH |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

Q. What synthetic routes yield this compound with high purity?

- Methodological Answer : Two primary routes are documented:

- Route 1 : Chlorination of 4-(methylthio)-2-nitrobenzene derivatives using SOCl₂ or PCl₃ under reflux (yield ~85–91%). Monitor reaction completion via TLC (hexane:ethyl acetate, 8:2) .

- Route 2 : Nucleophilic substitution of 1-chloro-4-fluoro-2-nitrobenzene with methylthiolate ions in DMF at 60°C. Purify via recrystallization from ethanol (yield ~78%) .

Q. Which spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer :

- HPLC-MS : Use ESI+ mode to observe [M+H]⁺ at m/z 204. Confirm fragmentation patterns (e.g., loss of NO₂ group at m/z 158) .

- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.5–8.2 ppm) and methylthio group (δ 2.5 ppm for S-CH₃) in CDCl₃.

- FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl (~740 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Grow single crystals via slow evaporation from dichloromethane/hexane. Use SHELXL for refinement, leveraging high-resolution data (R-factor < 0.05). Key parameters:

- Space Group : P2₁/c (common for nitroaromatics).

- Bond Lengths : C-S (1.78 Å), C-Cl (1.73 Å), and nitro group planarity (dihedral angle < 5°) .

Q. How should researchers address discrepancies in reported LogP values for this compound?

- Methodological Answer : Validate experimental LogP via shake-flask method (octanol/water partition) at pH 7.0. Compare with computational predictions (e.g., XLogP3 or ChemAxon). Discrepancies may arise from:

- Impurity interference : Use preparative HPLC to isolate pure batches.

- pH-dependent partitioning : Adjust buffer conditions to match literature protocols .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Key findings:

- Electrophilic Sites : Chlorine (σ-hole) and nitro group para to S-CH₃.

- Activation Energy : ~25 kcal/mol for SNAr reactions with amines. Validate via kinetic studies in THF at 25°C .

Q. What strategies improve the stability of this compound under storage conditions?

- Methodological Answer : Store in amber vials at –20°C under argon to prevent:

- Photodegradation : Nitro groups are UV-sensitive.

- Hydrolysis : Avoid moisture; use molecular sieves in solvent-based stocks. Monitor purity via HPLC every 6 months .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 116–118°C vs. 110–115°C)?

- Methodological Answer : Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。